

Spectroscopic Characterization of 1-Ethynyl-3-phenoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Ethynyl-3-phenoxybenzene**

Cat. No.: **B1601481**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-Ethynyl-3-phenoxybenzene** (CAS No. 58775-83-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the molecule. The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally similar compounds, offering field-proven insights into its molecular architecture.

Introduction

1-Ethynyl-3-phenoxybenzene is a bi-aryl ether containing a terminal alkyne, a versatile functional group in organic synthesis, particularly in click chemistry and the formation of complex molecular scaffolds. Accurate characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide provides a detailed analysis of its spectroscopic signature, enabling unambiguous identification and quality control.

Molecular Structure and Key Features

The structure of **1-Ethynyl-3-phenoxybenzene**, with the IUPAC name **1-ethynyl-3-phenoxybenzene** and molecular formula $C_{14}H_{10}O$, is presented below. The molecule's key features include a meta-substituted benzene ring, a phenoxy ether linkage, and a terminal ethynyl group. These functionalities give rise to characteristic signals in various spectroscopic analyses.

Caption: Structure of **1-Ethynyl-3-phenoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **1-Ethynyl-3-phenoxybenzene** are presented below. These predictions are based on the analysis of related structures and established substituent effects on aromatic systems.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.40 - 7.25	m	3H	Ar-H
~7.20 - 7.00	m	6H	Ar-H
~3.10	s	1H	\equiv C-H

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~157	Ar-C (C-O)
~156	Ar-C (C-O)
~130	Ar-CH
~129	Ar-CH
~124	Ar-CH
~123	Ar-C (C-C \equiv)
~120	Ar-CH
~119	Ar-CH
~118	Ar-CH
~83	-C \equiv CH
~78	-C \equiv CH

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Ethynyl-3-phenoxybenzene** in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire the spectrum with a pulse angle of 30-45 degrees.
 - Set the spectral width to cover the range of -2 to 12 ppm.

- Employ a relaxation delay of 1-2 seconds.
- Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum.
 - Set the spectral width to cover the range of 0 to 220 ppm.
 - Use a pulse angle of 45 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification of all carbon signals, including quaternary carbons.
 - Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Interpretation of NMR Spectra

The predicted ^1H NMR spectrum of **1-Ethynyl-3-phenoxybenzene** is expected to show a complex multiplet pattern in the aromatic region (δ 7.00-7.40 ppm) integrating to nine protons. The protons on the phenoxy ring and the ethynyl-substituted ring will have distinct chemical shifts influenced by the electron-donating ether oxygen and the electron-withdrawing alkyne group. The acetylenic proton is anticipated to appear as a sharp singlet around δ 3.10 ppm, a characteristic chemical shift for terminal alkynes.^[4]

In the ^{13}C NMR spectrum, two quaternary carbon signals are expected at the downfield end of the aromatic region (~156-157 ppm), corresponding to the carbons directly attached to the ether oxygen. The remaining aromatic carbons will resonate between δ 118-130 ppm. The two sp-hybridized carbons of the ethynyl group are predicted to appear around δ 83 and 78 ppm. The carbon attached to the benzene ring will be slightly more downfield than the terminal acetylenic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **1-Ethynyl-3-phenoxybenzene** are listed below.

Predicted IR Data (KBr Pellet or Thin Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	≡C-H stretch
~3100-3000	Medium	Aromatic C-H stretch
~2110	Medium, Sharp	C≡C stretch
~1600-1450	Medium to Strong	Aromatic C=C skeletal vibrations
~1240	Strong	Aryl-O-C asymmetric stretch
~880-750	Strong	Aromatic C-H out-of-plane bending

Experimental Protocol: IR Data Acquisition

- Sample Preparation:
 - KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.
 - Thin Film (for liquids or low-melting solids): Dissolve the sample in a volatile solvent (e.g., dichloromethane) and deposit a drop onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the sample.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
 - Place the sample in the spectrometer and record the sample spectrum.

- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Interpretation of IR Spectrum

The IR spectrum of **1-Ethynyl-3-phenoxybenzene** is expected to be dominated by several key absorptions. A strong, sharp peak around 3300 cm^{-1} is indicative of the $\equiv\text{C-H}$ stretch of the terminal alkyne.^{[5][6]} The $\text{C}\equiv\text{C}$ triple bond stretch will appear as a medium, sharp band around 2110 cm^{-1} .^[7] The presence of the aromatic rings will be confirmed by C-H stretching vibrations just above 3000 cm^{-1} and characteristic C=C skeletal vibrations in the 1600-1450 cm^{-1} region. A strong absorption around 1240 cm^{-1} is characteristic of the asymmetric C-O-C stretching of the diaryl ether linkage. The substitution pattern on the benzene rings can be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization)

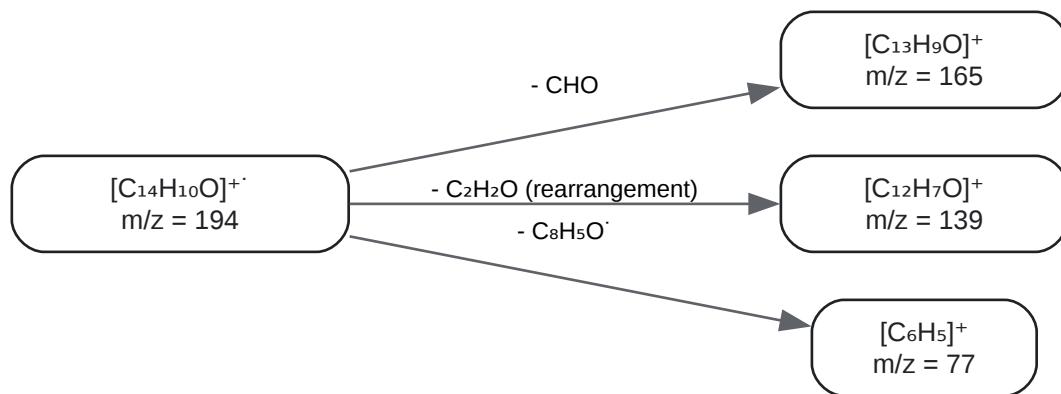
m/z	Relative Intensity	Proposed Fragment
194	High	$[\text{M}]^+$ (Molecular Ion)
165	Medium	$[\text{M} - \text{CHO}]^+$
139	Medium	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$
115	Medium	$[\text{C}_9\text{H}_7]^+$
91	Medium	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	High	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Experimental Protocol: MS Data Acquisition

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Ionization (EI) with a standard electron energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-500).
- Detection: The ions are detected, and their mass-to-charge ratio and relative abundance are plotted to generate the mass spectrum.

Interpretation of Mass Spectrum

The electron ionization mass spectrum of **1-Ethynyl-3-phenoxybenzene** is expected to show a prominent molecular ion peak at m/z 194, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the aromatic rings and the ether linkage. Common fragmentation pathways for diaryl ethers involve cleavage of the C-O bond. [8][9] The loss of a phenoxy radical would lead to a fragment at m/z 101, and the loss of an ethynylphenyl radical would result in a fragment at m/z 93. Rearrangements are also common in the fragmentation of aromatic compounds.[10][11] The presence of a peak at m/z 77 is characteristic of a phenyl cation.



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Caption: Predicted key fragmentation pathways of **1-Ethynyl-3-phenoxybenzene** in EI-MS.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of **1-Ethynyl-3-phenoxybenzene**. The presented NMR, IR, and MS data, along with their interpretations, offer a robust framework for the identification and characterization of this important synthetic building block. The experimental protocols described herein represent standard methodologies that can be adapted for routine analysis. Researchers and scientists can leverage this guide to ensure the quality and purity of **1-Ethynyl-3-phenoxybenzene** in their drug discovery and materials science endeavors.

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